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Compound of Interest

Compound Name: Kopsinine

Cat. No.: B1673752 Get Quote

For researchers, scientists, and professionals in drug development, a precise understanding of

the structural distinctions between closely related alkaloids is paramount for targeted

therapeutic design. This guide provides a detailed comparison of Kopsinine and

aspidofractinine, two aspidosperma indole alkaloids, highlighting their key structural

differences, supported by available spectroscopic data and biological activity profiles.

Core Structural Differences
Kopsinine and aspidofractinine share a common hexacyclic core, characteristic of the

aspidosperma alkaloid family. The fundamental distinction lies in the substitution on the

aromatic ring. Kopsinine possesses a methyl carboxylate (-COOCH₃) group, which is absent

in the parent structure of aspidofractinine. This seemingly minor difference in functional groups

leads to variations in their physicochemical properties and biological activities.

Feature Kopsinine Aspidofractinine

Molecular Formula C₂₁H₂₆N₂O₂ C₁₉H₂₄N₂

Molar Mass 338.4 g/mol 280.4 g/mol

Key Functional Group Methyl carboxylate None
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1673752?utm_src=pdf-interest
https://www.benchchem.com/product/b1673752?utm_src=pdf-body
https://www.benchchem.com/product/b1673752?utm_src=pdf-body
https://www.benchchem.com/product/b1673752?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While a direct side-by-side comparative analysis of the complete spectroscopic data in a single

publication is not readily available, data from various sources detailing the synthesis and

characterization of these compounds allow for a compiled comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the methyl carboxylate group in Kopsinine gives rise to characteristic signals

in both ¹H and ¹³C NMR spectra, which are absent in the spectra of aspidofractinine.

Table 1: Key ¹H NMR Chemical Shift Differences (CDCl₃)

Proton Kopsinine (δ ppm) Aspidofractinine (δ ppm)

-COOCH₃ ~3.5-3.8 Absent

Table 2: Key ¹³C NMR Chemical Shift Differences (CDCl₃)

Carbon Kopsinine (δ ppm) Aspidofractinine (δ ppm)

-COOCH₃ ~172.0 Absent

-COOCH₃ ~51.0 Absent

Infrared (IR) Spectroscopy
The IR spectrum of Kopsinine is expected to show a strong absorption band corresponding to

the C=O stretching vibration of the ester group, which would be absent in the spectrum of

aspidofractinine.

Table 3: Characteristic IR Absorption Bands
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Functional Group Kopsinine (cm⁻¹) Aspidofractinine (cm⁻¹)

C=O (ester) ~1701-1731 Absent

C-O (ester) Present Absent

N-H Present Present

Aromatic C-H Present Present

Aliphatic C-H Present Present

Biological Activity
The structural variance between Kopsinine and aspidofractinine influences their interaction

with biological targets.

Kopsinine has been reported to exhibit anticholinergic and antitussive properties. The

antitussive effect is suggested to be mediated through interaction with the δ-opioid receptor[1].

Aspidofractinine serves as the foundational structure for a wide array of over 200

monoterpenoid indole alkaloids[2]. While specific cytotoxicity data for the parent

aspidofractinine is not extensively detailed in readily available literature, various derivatives

have shown significant biological activities, including cytotoxic effects against several cancer

cell lines[3]. For instance, certain aspidofractinine-type alkaloids isolated from Kopsia

hainanensis have demonstrated cytotoxic activities with IC₅₀ values below 20 μM against

various tumor cell lines[3].

Experimental Protocols
The characterization and comparison of Kopsinine and aspidofractinine rely on standard

analytical techniques.

NMR Spectroscopy
Objective: To identify and compare the chemical structure of Kopsinine and aspidofractinine.

Methodology:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1673752?utm_src=pdf-body
https://www.benchchem.com/product/b1673752?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21165819/
https://www.researchgate.net/figure/Shes-total-synthesis-of-aspidofractinine-alkaloid-paucidirinine41_fig13_375429529
https://pubmed.ncbi.nlm.nih.gov/30243778/
https://pubmed.ncbi.nlm.nih.gov/30243778/
https://www.benchchem.com/product/b1673752?utm_src=pdf-body
https://www.benchchem.com/product/b1673752?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve a pure sample of the alkaloid (Kopsinine or aspidofractinine) in a suitable

deuterated solvent (e.g., CDCl₃).

Record ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or

higher).

Process the raw data (Fourier transformation, phasing, and baseline correction).

Analyze the chemical shifts, coupling constants, and signal integrations to assign the protons

and carbons to the molecular structure.

Compare the resulting spectra to identify the presence or absence of signals corresponding

to the methyl carboxylate group.

Infrared (IR) Spectroscopy
Objective: To identify and compare the functional groups present in Kopsinine and

aspidofractinine.

Methodology:

Prepare a sample of the pure alkaloid for analysis. This can be done by creating a thin film

on a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet.

Obtain the IR spectrum using an FTIR spectrometer over a standard wavenumber range

(e.g., 4000-400 cm⁻¹).

Identify the characteristic absorption bands corresponding to the functional groups present in

the molecules.

Compare the spectra to confirm the presence of the C=O and C-O stretching bands of the

ester group in Kopsinine and their absence in aspidofractinine.

Structural Relationship Diagram
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Caption: Structural relationship between Aspidofractinine and Kopsinine.

In summary, while Kopsinine and aspidofractinine share a complex and conserved core

structure, the presence of a single functional group, the methyl carboxylate in Kopsinine,

serves as a critical distinguishing feature. This substitution not only alters its spectroscopic

signature but also appears to confer distinct biological activities, underscoring the importance

of such subtle molecular variations in the field of natural product chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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